An In-depth Technical Guide to 5-ethoxy-5H-furan-2-one: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-ethoxy-5H-furan-2-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-ethoxy-5H-furan-2-one, a heterocyclic compound of growing interest in medicinal chemistry and materials science. While detailed experimental data for this specific derivative is emerging, this document synthesizes available information and provides expert insights derived from the well-characterized parent compound, 5-hydroxy-2(5H)-furanone, and the broader class of 2(5H)-furanones. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of this promising molecule. We will delve into its structural features, spectroscopic signature, reactivity profile, and potential as a versatile building block in the development of novel therapeutic agents and functional materials.
Introduction: The 2(5H)-Furanone Scaffold
The 2(5H)-furanone ring system is a prominent structural motif found in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2][3][4] This five-membered unsaturated lactone is recognized as a key pharmacophore, conferring properties that range from antimicrobial and antifungal to anti-inflammatory and anticancer.[3][4] The reactivity of the furanone core, characterized by its conjugated double bond and electrophilic carbonyl group, makes it a versatile synthetic intermediate for the construction of more complex molecular architectures.[1][2]
5-ethoxy-5H-furan-2-one, a derivative of the parent 5-hydroxy-2(5H)-furanone, presents a unique modification that can significantly influence its physicochemical properties and biological interactions. The introduction of an ethoxy group at the C5 position is expected to alter its polarity, lipophilicity, and metabolic stability, potentially offering advantages in drug design and development.
Physicochemical Properties of 5-ethoxy-5H-furan-2-one
Precise experimental data for 5-ethoxy-5H-furan-2-one is gradually becoming available. The following table summarizes the key physical and chemical properties identified from various sources. Where direct data is unavailable, predicted values or properties of the closely related 5-hydroxy-2(5H)-furanone are provided for comparative purposes.
| Property | 5-ethoxy-5H-furan-2-one | 5-hydroxy-2(5H)-furanone (for comparison) |
| Molecular Formula | C6H8O3[5][6] | C4H4O3 |
| Molecular Weight | 128.13 g/mol [5][6] | 100.07 g/mol |
| CAS Number | 2833-30-9[5][6] | 14032-66-7 |
| Appearance | Brown liquid[5] | Solid |
| Boiling Point | 262.8 °C at 760 mmHg[5], 263 °C[7] | Not available |
| Melting Point | 4.93 °C[5], 5.2 °C[8] | 55 °C |
| Density | 1.108 g/cm³[5], 1.13 g/cm³[7] | 1.503 g/mL |
| Solubility | Soluble in methanol[5] | Soluble in water |
| Flash Point | 104 °C[7] | Not available |
| Storage | Store at room temperature[5][7], sealed in a dry environment[7] | Not available |
Expert Insights: The presence of the ethoxy group in place of the hydroxyl group is expected to decrease the polarity of the molecule, leading to lower water solubility and a higher affinity for nonpolar solvents compared to its hydroxy analog. The significant difference in melting points, with the ethoxy derivative being a liquid at room temperature, is a direct consequence of the disruption of intermolecular hydrogen bonding that is prominent in the solid-state structure of 5-hydroxy-2(5H)-furanone.
Synthesis and Spectroscopic Characterization
Synthetic Approaches
The synthesis of 5-ethoxy-5H-furan-2-one can be conceptually approached through the etherification of the corresponding 5-hydroxy-2(5H)-furanone. The parent hydroxy compound is accessible through the oxidation of furfural, a bio-based platform chemical.[9][10][11]
A plausible synthetic route involves the reaction of 5-hydroxy-2(5H)-furanone with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base to deprotonate the hydroxyl group. The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions.
Figure 1: Conceptual synthetic pathway to 5-ethoxy-5H-furan-2-one.
Spectroscopic Profile (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), as well as signals for the protons on the furanone ring. The chemical shifts of the ring protons will be influenced by the electron-withdrawing nature of the carbonyl group and the ether linkage.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the olefinic carbons of the double bond, the carbon bearing the ethoxy group, and the two carbons of the ethyoxy substituent.
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IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactone, typically in the region of 1750-1780 cm⁻¹. Other significant bands will include C=C stretching and C-O stretching vibrations.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (128.13 g/mol ). Fragmentation patterns are likely to involve the loss of the ethoxy group and other characteristic cleavages of the furanone ring.
Chemical Reactivity and Potential Applications
Reactivity Profile
The reactivity of 5-ethoxy-5H-furan-2-one is governed by the key functional groups present in the molecule: the α,β-unsaturated lactone system and the acetal-like C5 position.
-
Nucleophilic Addition: The conjugated system is susceptible to Michael-type nucleophilic addition at the C4 position. A wide range of nucleophiles, including amines, thiols, and carbanions, can be employed to introduce diverse functionalities.
-
Reactions at the C5 Position: The ethoxy group at the C5 position can be susceptible to substitution reactions under acidic conditions, proceeding through an oxocarbenium ion intermediate. This allows for the introduction of other alkoxy or nucleophilic groups.
-
Diels-Alder Reactions: The double bond within the furanone ring can act as a dienophile in Diels-Alder cycloadditions, providing a pathway to complex bicyclic structures.
Figure 2: Key reaction pathways of 5-ethoxy-5H-furan-2-one.
Applications in Drug Discovery and Development
The 2(5H)-furanone scaffold is a well-established "privileged structure" in medicinal chemistry, and 5-ethoxy-5H-furan-2-one represents a valuable starting point for the synthesis of novel drug candidates.[1][2] The ethoxy group can serve to modulate the pharmacokinetic properties of a lead compound, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.
Potential therapeutic areas where 5-ethoxy-5H-furan-2-one derivatives could be explored include:
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Anticancer Agents: The furanone core has been incorporated into numerous compounds with cytotoxic activity against various cancer cell lines.[4]
-
Anti-inflammatory Drugs: The structural similarity to natural products with anti-inflammatory properties suggests potential applications in this area.[3]
-
Antimicrobial and Antifungal Agents: The furanone motif is known to exhibit broad-spectrum antimicrobial activity.[3][4]
Safety and Handling
While a specific, detailed safety data sheet for 5-ethoxy-5H-furan-2-one is not universally available, general precautions for handling furanone derivatives should be observed.[14][15][16][17]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[14][15][16]
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of vapors.[14][16][17]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][7][14][16]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[15]
Toxicity Profile (Inferred): Based on data for related furanones, 5-ethoxy-5H-furan-2-one may cause skin and eye irritation.[15][16] Ingestion may be harmful.[15][18] Detailed toxicological studies are required for a comprehensive risk assessment.
Conclusion
5-ethoxy-5H-furan-2-one is a promising heterocyclic compound with significant potential as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. While comprehensive experimental data is still being gathered, this technical guide provides a solid foundation for researchers by synthesizing the available information and offering expert-driven insights based on the well-understood chemistry of the 2(5H)-furanone scaffold. The unique physicochemical properties conferred by the ethoxy group make this molecule an attractive target for further investigation and development. As research in this area progresses, we anticipate the emergence of novel applications for 5-ethoxy-5H-furan-2-one and its derivatives in the creation of advanced materials and next-generation therapeutics.
References
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Palai, Y. N., Fukuoka, A., & Shrotri, A. (2023). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ChemRxiv. Retrieved from [Link]
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ResearchGate. (n.d.). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. Retrieved from [Link]
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MDPI. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Retrieved from [Link]
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Wikipedia. (n.d.). 5-Hydroxy-2(5H)-furanone. Retrieved from [Link]
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